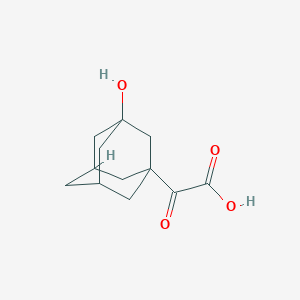

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

説明

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid (CAS: 709031-28-7) is a bicyclic carboxylic acid derivative featuring an adamantane backbone substituted with a hydroxyl group and an oxoacetic acid moiety. Its unique structure combines the rigidity and lipophilicity of adamantane with the reactive α-keto acid group, making it a critical intermediate in pharmaceutical synthesis. Notably, it serves as a key precursor for saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes mellitus (T2DM) therapy . The compound is synthesized via multi-step oxidation and decarboxylation reactions starting from 1-adamantanecarboxylic acid, often employing potassium permanganate (KMnO₄) as an oxidizing agent under mild conditions .

特性

IUPAC Name |

2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-8,16H,1-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKIRRNUAXWHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440377 | |

| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-28-7 | |

| Record name | 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709031-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-acetic acid, 3-hydroxy-α-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid typically involves the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid. This process is catalyzed by trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA). The reaction mixture is heated under reflux, leading to the formation of a mixed anhydride, which upon further treatment with benzylamine or water, yields the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned catalytic process. The scalability of this method makes it suitable for industrial applications.

化学反応の分析

Types of Reactions: 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive leaving group.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

This compound features a unique adamantane structure that contributes to its stability and reactivity. The presence of both hydroxyl and keto functional groups enhances its potential for diverse chemical reactions.

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that derivatives of adamantane compounds exhibit antiviral properties, particularly against influenza viruses. Studies have shown that modifications to the adamantane core can enhance antiviral efficacy. For instance, 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid may serve as a scaffold for developing new antiviral agents targeting viral polymerases.

Case Study:

A study published in the Journal of Medicinal Chemistry examined various adamantane derivatives for their inhibitory effects on influenza virus replication. The findings suggested that compounds with hydroxyl substitutions showed improved activity compared to their unsubstituted counterparts.

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Research into similar compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, which could be leveraged in developing treatments for chronic inflammatory diseases.

Case Study:

In a preclinical study, compounds with similar structures were tested for their ability to reduce inflammation in animal models of arthritis. Results indicated significant reductions in inflammatory markers, suggesting a pathway for further investigation into this compound as a therapeutic agent.

Biochemical Applications

1. Enzyme Inhibition Studies

The ability of this compound to interact with various enzymes makes it a candidate for biochemical research. Its potential as an enzyme inhibitor could be explored in pathways related to metabolic disorders.

Case Study:

A biochemical analysis focused on the inhibition of specific enzymes involved in metabolic pathways found that certain adamantane derivatives could significantly alter enzyme activity. This suggests that this compound might similarly influence metabolic processes .

Materials Science Applications

1. Polymer Development

The unique properties of this compound allow it to be utilized in creating advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study:

Research into polymer composites incorporating adamantane derivatives showed improved tensile strength and thermal resistance compared to traditional polymers. These findings indicate the potential for this compound in developing high-performance materials .

Data Table: Summary of Applications

作用機序

The mechanism of action of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The hydroxyl and oxo groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

Adamantane-Based Derivatives

- 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide (): This derivative replaces the hydroxyl-adamantane group with an adamantane-indole hybrid. Its synthesis involves oxalyl chloride-mediated coupling, differing from the oxidation-heavy route of the target compound .

3-Hydroxy-1-adamantanecarboxylic Acid ():

Lacking the oxoacetic acid group, this simpler derivative is a direct precursor in saxagliptin synthesis. Its reduced reactivity highlights the necessity of the α-keto acid group in forming active pharmaceutical intermediates .

Aryl-Substituted 2-Oxoacetic Acids

- This compound is associated with acute toxicity (skin corrosion, inhalation hazards), contrasting with the pharmaceutical utility of the adamantane analog .

2-(Naphthalen-1/2-yl)-2-oxoacetic Acid ():

Naphthalene substituents increase aromatic surface area, favoring applications in electrochemical synthesis of quinazolines (yields: 73–80%). The adamantane analog’s rigid structure may limit such reactivity but enhance metabolic stability in vivo .

Heterocyclic Derivatives

2-(5-Fluoro-1H-Indol-3-yl)-2-oxoacetic Acid ():

Indole-substituted analogs are explored in proteolysis-targeting chimeras (PROTACs) for cancer therapy. The indole’s hydrogen-bonding capacity contrasts with the adamantane group’s hydrophobicity, suggesting divergent pharmacokinetic profiles .2-(3-Methoxy-2-oxoazepan-1-yl)acetic Acid (): This seven-membered ring derivative demonstrates how ring size and substituents (e.g., methoxy groups) influence solubility and stability. Such variations are critical in optimizing drug-like properties .

生物活性

Overview

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, also known as a derivative of adamantane, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is significant in the management of type 2 diabetes mellitus.

The compound is synthesized through a series of chemical reactions starting from 1-adamantanecarboxylic acid. The process involves thionyl chloride and sodium diethyl malonate, followed by hydrolysis and decarboxylation, ultimately yielding the desired oxoacetic acid derivative . Its molecular formula is C12H15O3, and it possesses a unique structural configuration that contributes to its biological activity.

The primary mechanism of action for this compound is its inhibition of DPP-IV, an enzyme that degrades incretin hormones. By inhibiting this enzyme, the compound enhances the levels of incretins, which play a crucial role in glucose metabolism and insulin secretion .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidiabetic Activity : As a DPP-IV inhibitor, it has been shown to improve glycemic control in diabetic models .

- Neuroprotective Effects : Some studies suggest that derivatives of adamantane may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

- In Vitro Studies : In cellular models, the compound demonstrated significant inhibition of DPP-IV activity, leading to increased insulin secretion and reduced blood glucose levels .

- Animal Models : In diabetic rat models, administration of this compound resulted in improved glucose tolerance and reduced HbA1c levels compared to control groups .

- Comparative Studies : When compared with other DPP-IV inhibitors like saxagliptin, this compound showed comparable efficacy in lowering blood sugar levels while exhibiting a favorable safety profile .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, and how do reaction conditions influence yield and purity?

The compound is a critical intermediate in synthesizing Saxagliptin, a type 2 diabetes drug. Key synthetic routes involve:

- Stepwise functionalization of adamantane derivatives, such as hydroxylation followed by oxoacetic acid coupling .

- Ester hydrolysis of precursors like ethyl 3-hydroxyadamantane-1-carboxylate under acidic or basic conditions. Optimized protocols use catalytic NaOH in ethanol/water (yield: ~75%, purity >98% via HPLC) .

- Byproduct mitigation : Column chromatography (silica gel, ethyl acetate/hexane) removes impurities like unreacted adamantane derivatives .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs:

- X-ray crystallography : Resolves adamantane cage geometry and hydrogen bonding between the hydroxyl and carbonyl groups (bond length: ~1.95 Å) .

- Spectroscopy :

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH stability : The compound is stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, forming 3-hydroxyadamantane-1-carboxylic acid .

- Thermal stability : Decomposition occurs above 150°C (TGA data), with sublimation observed under vacuum at 100°C . Store at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- DFT calculations (B3LYP/6-311+G(d,p)) model tautomerism between keto and enol forms, revealing the keto form is energetically favorable by ~12 kcal/mol .

- Molecular docking : Predicts interactions with dipeptidyl peptidase-4 (DPP-4), highlighting hydrogen bonds between the oxoacetic moiety and Arg125/Ser630 residues .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Dose-response assays : Use IC₅₀ values to distinguish specific DPP-4 inhibition (IC₅₀: 0.5 nM) from nonspecific cytotoxicity (IC₅₀: >100 µM in HEK293 cells) .

- Metabolite profiling : LC-MS identifies bioactive metabolites like 3-hydroxyadamantane-1-carboxylic acid, which lacks inhibitory activity, clarifying mechanistic pathways .

Q. What strategies are effective in analyzing reaction byproducts during scale-up synthesis?

- HPLC-MS : Detects trace impurities (e.g., adamantane dimerization products) at <0.1% levels .

- Mechanistic studies : Radical trapping (e.g., TEMPO) confirms side reactions involve adamantane radical intermediates during oxidation steps .

Q. How do solvent polarity and catalysts influence its reactivity in metal coordination or supramolecular assembly?

- Coordination chemistry : The oxoacetic acid moiety binds transition metals (e.g., Cu²⁺) in polar aprotic solvents (DMSO), forming octahedral complexes (log K: 4.2) .

- Supramolecular assembly : In water, π-π stacking of adamantane groups drives nanotube formation (TEM imaging), stabilized by hydrogen bonds .

Methodological Guidance

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Q. What advanced techniques are used to study its tautomeric equilibria and hydrogen-bonding networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。